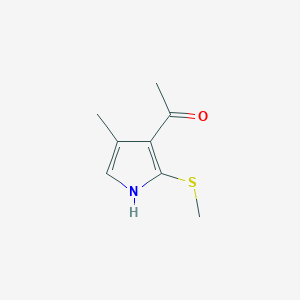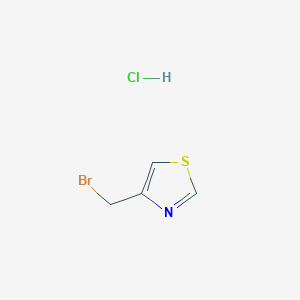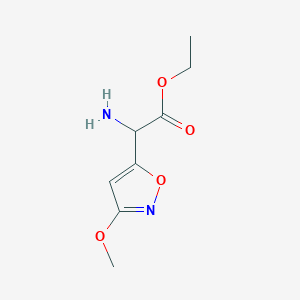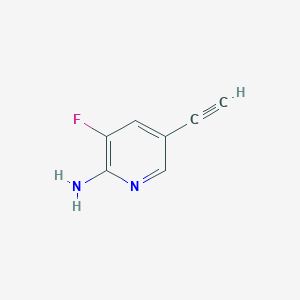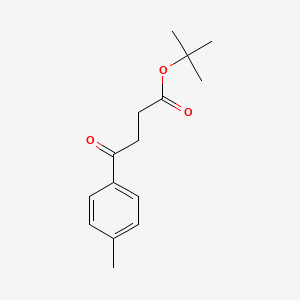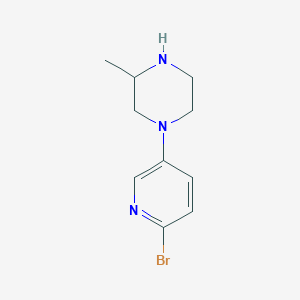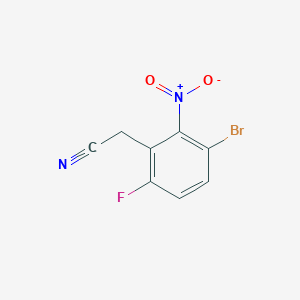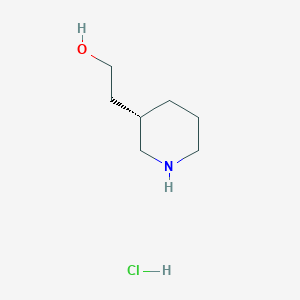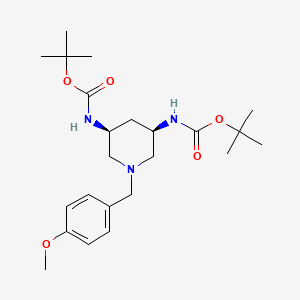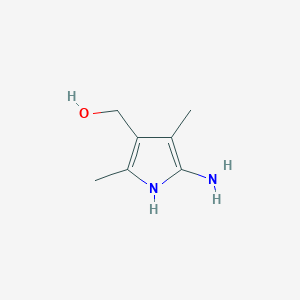
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom at position one This particular compound features an amino group at position five, two methyl groups at positions two and four, and a hydroxymethyl group at position three
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the formaldehyde acts as a carbon source, and ammonia provides the amino group. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)carboxylic acid.
Reduction: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methane.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(5-amino-2,4-dimethyl-1H-pyrrole-3-methane): Similar structure but with a methyl group instead of a hydroxymethyl group.
(5-amino-2,4-dimethyl-1H-pyrrole-3-nitrile): Similar structure but with a nitrile group instead of a hydroxymethyl group.
Uniqueness
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-4-6(3-10)5(2)9-7(4)8/h9-10H,3,8H2,1-2H3 |
InChI 键 |
VOEKKIOZTPHYIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1CO)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


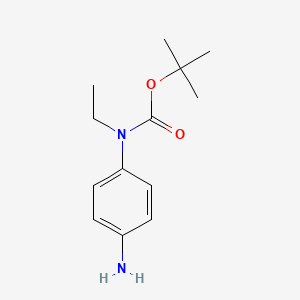

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
